2-Chloro-5-iodo-4-pyridinamine
Description
Significance of Halogenated Pyridine (B92270) Frameworks in Organic Synthesis
Halogenated pyridines are crucial starting materials in a multitude of organic synthesis applications. eurekalert.org The presence of halogen atoms on the pyridine ring provides reactive sites for various chemical reactions, including nucleophilic substitution and cross-coupling reactions, which are fundamental for constructing more complex molecular architectures. eurekalert.orgresearchgate.net The electron-withdrawing nature of halogens can also influence the reactivity of the pyridine ring itself. nih.gov
Specifically, the ability to selectively introduce different halogens at various positions on the pyridine ring allows for controlled and regioselective functionalization. mountainscholar.org This is particularly important in the synthesis of highly substituted pyridine derivatives, which can be challenging to produce from the parent pyridine molecule. eurekalert.org The carbon-halogen bond serves as a versatile handle for introducing other functional groups, making halogenated pyridines indispensable intermediates in the creation of novel organic compounds. nih.gov
Role of Pyridinamines in Medicinal and Agrochemical Discovery
Pyridine-based structures are a cornerstone in the field of drug design, with numerous approved pharmaceuticals containing this heterocyclic motif. nih.govnih.gov The pyridine ring's unique properties, such as its basicity, water solubility, and stability, contribute to the pharmacological activity of many drugs. researchgate.net The introduction of an amino group to the pyridine scaffold, forming a pyridinamine, further enhances its utility. The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets like proteins and enzymes. rsc.org
In medicinal chemistry, pyridinamines are key components in the development of a wide array of therapeutic agents, including kinase inhibitors for cancer treatment and compounds targeting neurological pathways. chemicalbook.com Their structural features allow for the design of molecules with improved potency, selectivity, and pharmacokinetic properties. openaccessjournals.com Similarly, in the agrochemical industry, pyridinamines serve as vital intermediates in the synthesis of new herbicides and pesticides. chemicalbook.comlookchem.com The specific arrangement of functional groups on the pyridinamine core enables the development of agrochemicals with targeted activity, aiming to enhance crop protection and yield while minimizing environmental impact. chemicalbook.comlookchem.com
Current Research Landscape and Emerging Areas for 2-Chloro-5-iodo-4-pyridinamine
Current research on this compound primarily focuses on its application as a versatile intermediate in the synthesis of novel bioactive compounds. chemicalbook.comlookchem.com Its trifunctional nature, with chloro, iodo, and amino groups, provides multiple points for chemical modification, making it a valuable tool for creating diverse molecular libraries for drug discovery and agrochemical research. chemicalbook.comcymitquimica.com
Emerging areas of research are exploring the unique reactivity of the different halogen substituents. The distinct reactivity of the chlorine versus the iodine atom allows for sequential and selective reactions, enabling the synthesis of complex, specifically substituted pyridine derivatives. This controlled functionalization is crucial for structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity of new chemical entities. openaccessjournals.com
Furthermore, there is growing interest in using this compound in the development of new materials. chemicalbook.comcymitquimica.com The incorporation of this halogenated pyridine building block into polymers and other materials can impart desirable properties such as enhanced thermal stability and specific electronic characteristics. chemicalbook.com
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 800402-12-4 | scbt.combldpharm.comchemicalbook.com |
| Molecular Formula | C5H4ClIN2 | scbt.comfishersci.comsigmaaldrich.com |
| Molecular Weight | 254.46 g/mol | scbt.comfishersci.com |
| Appearance | White to off-white micro-crystal | lookchem.comchemscene.com |
| Melting Point | 126-127 °C | echemi.com |
| Boiling Point (Predicted) | 367.8 °C at 760 mmHg | echemi.com |
| Density (Predicted) | 2.139 g/cm³ | echemi.com |
Interactive Data Table: Key Identifiers
| Identifier | Value |
| IUPAC Name | 2-chloro-5-iodopyridin-4-amine |
| SMILES | NC1=CC(Cl)=NC=C1I |
| InChI Key | DEJUUKULVAIMNF-UHFFFAOYSA-N |
Data sourced from multiple chemical databases. fishersci.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-5-iodopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJUUKULVAIMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670325 | |
| Record name | 2-Chloro-5-iodopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800402-12-4 | |
| Record name | 2-Chloro-5-iodopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodopyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Chloro 5 Iodo 4 Pyridinamine and Its Analogues
Established Synthetic Pathways to 2-Chloro-5-iodo-4-pyridinamine
Established synthetic routes to this compound and its isomers primarily rely on the sequential introduction of halogen and amine functionalities onto a pre-existing pyridine (B92270) core. These methods are characterized by their reliance on well-understood reaction mechanisms, though they may present challenges in terms of regioselectivity and yield.
Precursor-Based Iodination and Amination Routes
A common and direct approach to synthesizing halogenated aminopyridines involves the electrophilic halogenation of an aminopyridine precursor. While a direct synthesis for this compound is not extensively detailed in publicly available literature, the synthesis of its isomer, 2-chloro-3-iodo-4-pyridinamine, provides a relevant and illustrative pathway. This synthesis starts from 2-chloro-4-aminopyridine, which undergoes direct iodination.
A general procedure for the synthesis of 2-chloro-3-iodopyridin-4-amine involves the treatment of 2-chloro-4-aminopyridine with an iodinating agent such as iodine monochloride (ICl) in a suitable solvent like glacial acetic acid. chemicalbook.comchemicalbook.com The reaction is typically heated to facilitate the electrophilic aromatic substitution. A mixture of iodinated pyridines can be formed, necessitating purification by chromatographic techniques to isolate the desired isomer. chemicalbook.com
Another established route for the introduction of an iodine substituent involves the diazotization of an amino group, followed by a Sandmeyer-type reaction. For instance, the synthesis of 2-chloro-4-iodo-5-methylpyridine has been achieved by taking 2-chloro-5-methylpyridin-4-amine and treating it with a nitrite source under acidic conditions to form a diazonium salt. google.com Subsequent reaction with a source of iodide, such as potassium iodide or sodium iodide, yields the corresponding iodo-pyridine. google.com This strategy could theoretically be adapted to synthesize this compound from a 2-chloro-4,5-diaminopyridine precursor, although this specific application is not explicitly documented.
Regioselective Halogenation Strategies
The primary challenge in the synthesis of polysubstituted pyridines is controlling the regioselectivity of the halogenation steps. The electronic nature of the existing substituents on the pyridine ring directs the position of incoming electrophiles. For 2-chloro-4-aminopyridine, the amino group is a strong activating group and directs ortho- and para- to itself. The chlorine atom is a deactivating group but also an ortho-, para-director. The interplay of these directing effects can lead to a mixture of products.
In the case of the iodination of 2-chloro-4-aminopyridine with ICl, a mixture of 2-chloro-3-iodo-4-aminopyridine and 2-chloro-5-iodo-4-aminopyridine would be expected, along with potentially some di-iodinated product. The observed synthesis of the 3-iodo isomer suggests that the position ortho to the activating amino group is highly favored. chemicalbook.com Achieving selective iodination at the C5 position would likely require a different strategy, perhaps involving a directing group or a multi-step synthesis where the substitution pattern is established through a series of controlled reactions.
Innovative Synthetic Approaches and Catalyst Development
Recent advances in organic synthesis have introduced novel methods for the functionalization of pyridine rings, offering potential advantages in terms of efficiency, selectivity, and milder reaction conditions.
Metal-Catalyzed Coupling Reactions in Pyridine Functionalization
Transition-metal-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of highly substituted aromatic and heteroaromatic compounds. While not a direct route to this compound from simple precursors, these methods are invaluable for the synthesis of its analogues and for the further functionalization of the target molecule itself.
Palladium-catalyzed C-H activation and iodination represent a promising strategy. nih.gov This approach involves the use of a directing group to guide a palladium catalyst to a specific C-H bond, which is then cleaved and replaced with an iodine atom. For a substrate like 2-chloro-4-aminopyridine, the amino group or a derivative thereof could potentially act as a directing group to achieve regioselective iodination.
Furthermore, metal-catalyzed reactions are crucial for the synthesis of more complex pyridine derivatives starting from halogenated precursors. For example, the iodine and chlorine atoms in this compound can be selectively functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
Advanced One-Pot Synthesis Techniques
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, time, and resource efficiency. The synthesis of chloropyridines from aminopyridines via diazotization can be performed in a one-pot manner. tpu.ru This process typically involves the in situ formation of a diazonium salt from an aminopyridine, which is then converted to the corresponding chloropyridine.
While a direct one-pot synthesis of this compound from a simpler precursor has not been reported, the principles of one-pot synthesis could be applied to streamline a multi-step sequence. For example, a one-pot procedure could potentially be developed for the diazotization and subsequent iodination of a suitable aminopyridine precursor to introduce the iodine atom, followed by a separate chlorination step or vice versa.
Optimization of Reaction Conditions and Scalability Considerations
The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction conditions and consideration of scalability factors.
For the synthesis of halogenated aminopyridines, key parameters to optimize include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of reagents. For instance, in the iodination of 2-chloro-4-aminopyridine, the reaction is typically carried out at an elevated temperature (e.g., 70 °C) for an extended period (e.g., 16 hours) to ensure complete conversion. chemicalbook.comchemicalbook.com Optimization studies would involve systematically varying these parameters to maximize the yield of the desired product while minimizing the formation of byproducts and reducing reaction time and energy consumption.
The choice of reagents and their cost are critical for scalability. For example, while iodine monochloride is an effective iodinating agent, its handling and cost on a large scale might be a concern. Alternative, more cost-effective, and safer iodinating systems would be explored during process development.
Work-up and purification procedures are also crucial aspects of scalability. Extraction and chromatographic purification, while common in the laboratory, can be cumbersome and expensive on an industrial scale. The development of a process that allows for the isolation of the product through crystallization or other non-chromatographic methods is highly desirable. This often involves careful control of the reaction conditions to minimize impurities that are difficult to separate.
Below is a table summarizing key reaction parameters for a representative synthesis of a halogenated aminopyridine, highlighting areas for potential optimization.
| Parameter | Laboratory Scale Condition | Potential Optimization for Scalability |
| Starting Material | 2-chloro-4-aminopyridine | Sourcing of high-purity, cost-effective starting material. |
| Iodinating Agent | Iodine Monochloride (ICl) | Evaluation of alternative iodinating agents (e.g., I2/oxidant systems) for cost and safety. |
| Solvent | Glacial Acetic Acid | Investigation of greener, more easily recoverable solvents. |
| Temperature | 70 °C | Optimization to reduce energy consumption while maintaining a reasonable reaction rate. |
| Reaction Time | 16 hours | Reduction of reaction time through catalyst screening or higher temperatures if selectivity is maintained. |
| Work-up | Extraction with Ethyl Acetate | Development of a crystallization-based isolation to avoid large volumes of solvent. |
| Purification | Silica Gel Chromatography | Process optimization to minimize impurities and enable direct crystallization of the product. |
Purification and Isolation Methodologies for High Purity this compound
The successful synthesis of this compound and its structural analogues is critically dependent on effective purification and isolation methodologies. These processes are essential for removing unreacted starting materials, reagents, and reaction byproducts to yield the compound with a high degree of purity, often required for subsequent pharmaceutical and laboratory applications chemicalbook.com. Standard purities for commercially available this compound are typically around 97% or 98% guidechem.comchemscene.com. The primary techniques employed involve a combination of aqueous workup procedures, such as extraction and washing, followed by chromatographic methods or recrystallization.
Aqueous Workup: Extraction and Washing
Following synthesis, the crude reaction mixture is typically subjected to an aqueous workup to perform an initial separation. This multi-step process involves quenching the reaction, neutralizing acidic or basic components, and extracting the target compound into an organic solvent.
Quenching and Neutralization : The reaction is often quenched by carefully adding a basic solution to neutralize the acidic environment used during synthesis. Common neutralizing agents include sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solutions, which are added until the desired pH is reached, for instance, pH 7 or pH 9-10 chemicalbook.comgoogle.com. In one procedure, solid sodium bicarbonate is added in batches to control the effervescence before the addition of water and an extraction solvent chemicalbook.com.
Liquid-Liquid Extraction : The target compound is extracted from the aqueous phase into an immiscible organic solvent. Ethyl acetate (EtOAc) is a frequently used solvent for this purpose, with multiple extractions performed to maximize the recovery of the product chemicalbook.com. Other solvents like diethyl ether and dichloroethane have also been employed for related pyridinamine compounds google.comgoogle.com.
Washing and Drying : The combined organic extracts are washed to remove residual impurities. A wash with a saturated sodium chloride solution (brine) is common for removing excess water and some water-soluble impurities chemicalbook.comchemicalbook.com. For syntheses involving iodine reagents, a wash with a 10% sodium thiosulfate (Na₂S₂O₃) solution may be used to remove unreacted iodine chemicalbook.com. After washing, the organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water before the solvent is evaporated under reduced pressure chemicalbook.comchemicalbook.comgoogle.com.
Chromatographic Purification
For achieving high purity, chromatographic techniques are indispensable. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography : Silica gel column chromatography is a widely cited method for the purification of this compound analogues chemicalbook.comgoogle.com. The crude product is loaded onto a silica gel column and eluted with a solvent system, typically a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate. A gradient elution, where the proportion of the polar solvent is gradually increased (e.g., from a 94:6 to a 60:40 hexane/ethyl acetate ratio), can be effective for separating the desired product from closely related impurities chemicalbook.com. Flash column chromatography with a 40% ethyl acetate in hexane eluent has also been specified for this purpose chemicalbook.com.
High-Performance Liquid Chromatography (HPLC) : For obtaining very high purity material, preparative HPLC is an effective technique. One documented method for a structural isomer utilized a normal phase preparative HPLC with a SunFire Silica column. The mobile phase consisted of a 60:40 mixture of hexane and isopropyl alcohol (IPA) containing 0.1% trifluoroacetic acid (TFA) chemicalbook.com. This method successfully isolated the target compound from a mixture of iodopyridine isomers, yielding a product with 49.7% recovery chemicalbook.com.
Recrystallization
Recrystallization is another powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. While not specifically detailed for this compound in the provided context, it is a standard method for analogous compounds like 2-chloro-4-aminopyridine google.com. The process involves dissolving the crude solid in a hot solvent mixture, such as a 1:1 volume ratio of benzene (B151609) and cyclohexane, and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, leaving impurities behind in the solvent google.com. This method yielded a 91.3% recovery for the analogue google.com.
Table 1: Summary of Purification Techniques and Parameters
| Method | Stationary/Mobile Phase or Reagents | Details | Compound | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction | Organic Solvents: Ethyl Acetate, Diethyl EtherAqueous Reagents: NaHCO₃, NaOH, Brine, Na₂S₂O₃ | Multiple extractions (e.g., 6 x 25 mL) are performed to maximize yield. The organic phase is washed and dried over Na₂SO₄ or MgSO₄. | 2-Chloro-3-iodopyridin-4-amine, 2-Chloro-4-iodo-5-methylpyridine | chemicalbook.comchemicalbook.comgoogle.com |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate (Gradient or Isocratic) | A gradient of 94:6 to 60:40 hexane/ethyl acetate or an isocratic system of 40% ethyl acetate in hexane is used. | 2-Chloro-3-iodopyridin-4-amine | chemicalbook.comchemicalbook.com |
| Preparative HPLC | Stationary Phase: SunFire SilicaMobile Phase: 60:40 Hexane-IPA with 0.1% TFA | Used to separate a mixture of iodopyridine isomers. | 2-Chloro-3-iodopyridin-4-amine | chemicalbook.com |
| Recrystallization | Solvent System: 1:1 Benzene-Cyclohexane | The crude product is dissolved in a hot solvent and allowed to cool, promoting crystallization of the pure compound. | 2-Chloro-4-aminopyridine | google.com |
Structural Characterization and Spectroscopic Analysis of this compound
The comprehensive characterization of a chemical compound is fundamental to understanding its properties and potential applications. For this compound, a substituted pyridine derivative, a suite of advanced analytical techniques is employed to elucidate its molecular structure, confirm its identity, and assess its purity. These methods, including nuclear magnetic resonance spectroscopy, mass spectrometry, and various chromatographic and spectroscopic techniques, provide complementary information that, when integrated, offers a detailed portrait of the compound's chemical architecture.
Reactivity and Reaction Mechanisms of 2 Chloro 5 Iodo 4 Pyridinamine
Nucleophilic and Electrophilic Activation in Organic Transformations
The reactivity of 2-Chloro-5-iodo-4-pyridinamine is dictated by the electronic properties of its substituents and the inherent nature of the pyridine (B92270) ring. The 4-amino group is a strong electron-donating group, which enhances the nucleophilicity of the pyridine ring and activates it towards certain reactions. cymitquimica.com Conversely, the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the halogen substituents make the carbon atoms attached to the halogens susceptible to nucleophilic attack.
Nucleophilic Activation: The primary amino group at the C4 position can act as a nucleophile itself, participating in reactions such as acylation, alkylation, and diazotization. The latter can be used to replace the amino group, as seen in the synthesis of related dihalogenated pyridines. google.com
Electrophilic Activation: The pyridine ring nitrogen is basic and can be activated by electrophiles such as protons or Lewis acids. This activation can influence the reactivity of the ring in subsequent reactions. However, the electron-deficient nature of the pyridine ring generally makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). masterorganicchemistry.com
The differential reactivity of the two halogen atoms is a key feature. The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodine atom a better leaving group in nucleophilic aromatic substitution (SNAr) and a more reactive site in cross-coupling reactions.
Cross-Coupling Reactions: Scope and Limitations
Cross-coupling reactions are a cornerstone of modern organic synthesis, and halo-heterocycles like this compound are excellent substrates for these transformations. scilit.com The presence of two different halogens allows for selective, sequential functionalization.
Carbon-Carbon Bond Formation
The formation of new carbon-carbon bonds can be efficiently achieved, primarily at the more reactive C-I bond. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are commonly employed.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-substituent with an organoboron reagent. It is a versatile method for introducing alkyl, alkenyl, or aryl groups at the C5 position.
Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper complexes, allows for the introduction of alkynyl moieties. This reaction shows high selectivity for the C-I bond over the C-Cl bond.
Heck Coupling: While less common for this specific substrate, the Heck reaction could potentially be used to introduce alkenyl groups.
The general order of reactivity for halogens in these palladium-catalyzed couplings is I > Br > Cl, allowing for the selective reaction at the 5-position.
Table 1: Representative Carbon-Carbon Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C(sp²)-C(sp) |
| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) |
Carbon-Heteroatom Bond Formation
The formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S, is also a critical transformation for this molecule, often utilized in the synthesis of biologically active compounds. researchgate.netmdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds by coupling the aryl halide with amines. The higher reactivity of the C-I bond allows for selective amination at the C5 position.
Ullmann Condensation: Copper-catalyzed coupling reactions can be used to form C-O and C-S bonds with alcohols and thiols, respectively. mdpi.com These reactions often require higher temperatures than their palladium-catalyzed counterparts.
The selective formation of a C-N bond at the C5 position, leaving the C-Cl bond intact for further modification, is a key synthetic strategy. nih.gov
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS). masterorganicchemistry.com However, the strong activating effect of the 4-amino group can facilitate such reactions. The directing effects of the substituents must be considered:
4-NH₂ group: Strongly activating, ortho-, para-director. It directs incoming electrophiles to the C3 and C5 positions.
2-Cl group: Deactivating, ortho-, para-director.
5-I group: Deactivating, ortho-, para-director.
The C5 position is already substituted. The C3 position is ortho to both the activating amino group and the deactivating chloro group. The C6 position is ortho to the iodo group and meta to the amino group. Therefore, electrophilic attack is most likely to occur at the C3 position, driven by the powerful directing effect of the amino group. Reactions like nitration, sulfonation, or further halogenation would be expected to yield the 3-substituted product, though harsh conditions might be required. youtube.com
Regioselectivity and Stereoselectivity in Reactions Involving this compound
Regioselectivity is a paramount consideration in the reactions of this compound.
Cross-Coupling Reactions: As established, the significant difference in the reactivity of the C-I and C-Cl bonds under palladium catalysis affords excellent regioselectivity. Reactions can be directed almost exclusively to the C5 position, allowing for subsequent manipulation of the C2-chloro substituent.
Electrophilic Aromatic Substitution: The regiochemical outcome is controlled by the directing effects of the existing substituents, with the 4-amino group being the dominant director, favoring substitution at the C3 position.
Stereoselectivity is not an intrinsic feature of the molecule itself as it is achiral. Stereoselectivity would become a factor only if the molecule reacts with a chiral reagent or under the influence of a chiral catalyst to create a new stereocenter. For instance, in a cross-coupling reaction with a prochiral alkene, stereoselective outcomes could potentially be achieved using a chiral ligand on the metal catalyst.
Computational and Theoretical Insights into Reaction Mechanisms
While specific computational studies on the reaction mechanisms of this compound are not widely published, density functional theory (DFT) calculations are a powerful tool for understanding the reactivity of such molecules. researchgate.net
Theoretical studies on similar systems can provide valuable insights:
Charge Distribution: Calculations of the electrostatic potential and atomic charges would confirm the electrophilic nature of the carbons attached to the halogens (C2 and C5) and the nucleophilic character of the amino group and the pyridine nitrogen.
Bond Dissociation Energies: Computation of the C-Cl and C-I bond dissociation energies would quantitatively explain the higher reactivity of the iodo-substituent in cross-coupling reactions.
Transition State Analysis: For reactions like SNAr or cross-coupling, DFT can be used to model the transition states, calculate activation energies, and rationalize the observed regioselectivity. researchgate.net For example, the lower activation energy for the oxidative addition of a palladium(0) complex to the C-I bond compared to the C-Cl bond would be computationally verifiable.
Table 2: Predicted Computational Data for this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 38.91 Ų chemscene.com | Relates to transport properties in biological systems. |
| LogP | 1.92 chemscene.com | Indicates lipophilicity. |
| Hydrogen Bond Acceptors | 2 chemscene.com | Potential for intermolecular interactions. |
| Hydrogen Bond Donors | 1 chemscene.com | Potential for intermolecular interactions. |
These computational descriptors help in predicting the molecule's behavior and its suitability for various applications, including as a scaffold in medicinal chemistry. chemscene.com
Applications of 2 Chloro 5 Iodo 4 Pyridinamine As a Key Synthetic Intermediate
Utilization in Pharmaceutical Discovery and Development
In the realm of medicinal chemistry, 2-Chloro-5-iodo-4-pyridinamine serves as a crucial starting material for the synthesis of physiologically active compounds. The distinct reactivity of the iodo and chloro substituents allows for selective and sequential chemical transformations, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental in modern drug discovery. nbinno.com This enables medicinal chemists to systematically build libraries of complex molecules for screening against various biological targets. nbinno.com
The pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with potent anticancer and antibacterial activities. chemicalbook.comnih.gov The structure of this compound is ideally suited for the construction of this fused heterocyclic system. The strategically positioned amino group and halogen atoms can be utilized in palladium-catalyzed reactions to facilitate intramolecular cyclization, a key step in forming the pyrrole (B145914) ring fused to the pyridine (B92270) core. Synthetic strategies often rely on such halogenated pyridine precursors to build the complex framework of these drug candidates. nih.gov
The extracellular signal-regulated kinase 2 (ERK2) is a key protein in the MAPK signaling pathway, which is often dysregulated in various human cancers, including pancreatic and colon cancer. google.com As such, inhibitors of ERK2 are a major focus of oncology research. nih.govnih.gov Patent literature demonstrates that chloro-iodo-pyridine derivatives are valuable intermediates in the synthesis of potent ERK2 inhibitors. google.comgoogle.com this compound serves as a critical building block where the halogen atoms act as essential handles for coupling with other molecular fragments to construct the final, complex inhibitor molecule. The iodo-substituted position is typically more reactive, allowing for selective initial coupling, followed by a subsequent reaction at the chloro-substituted position. google.com
The development of protein kinase inhibitors is a cornerstone of modern targeted cancer therapy. acs.org Halogenated heterocyclic compounds, including derivatives of this compound, play a dual role in this field. Firstly, the chloro and iodo groups are indispensable for synthesis, enabling the attachment of various pharmacophores through established cross-coupling methodologies. nbinno.com Secondly, the halogen atoms themselves can be critical for the drug's efficacy. They can form "halogen bonds," which are specific, non-covalent interactions with amino acid residues in the kinase's active site. nih.gov These interactions can significantly enhance the binding affinity and selectivity of the inhibitor for its target, making halogenated precursors like this compound particularly valuable in the rational design of new kinase inhibitors. nih.govacs.org
The 4-aminopyridine (B3432731) scaffold is clinically significant in neurology. The drug fampridine (dalfampridine), which is an unsubstituted 4-aminopyridine, is approved for the symptomatic treatment of walking disability in patients with multiple sclerosis. nih.govpensoft.netresearchgate.net Its mechanism of action involves blocking voltage-gated potassium channels on demyelinated axons, which enhances the transmission of nerve signals. nih.govpensoft.net this compound is a substituted derivative of this neurologically active core. Its halogenated positions provide synthetic chemists with the tools to create diverse libraries of new 4-aminopyridine analogues. These novel compounds can then be screened for improved potency, selectivity, pharmacokinetic properties, or efficacy in a range of neurological disorders characterized by impaired nerve conduction. nih.gov
Role in Agrochemical Synthesis
The structural motifs found in pharmaceuticals are often mirrored in modern agrochemicals. Halogenated pyridines are key components in a variety of herbicides and insecticides. chemrxiv.org For instance, related compounds like 2,3-dichloro-5-iodopyridine (B1321507) are patented intermediates for producing propionic acid derivatives with herbicidal activity. epo.org Similarly, 2-chloro-5-methylpyridine (B98176) is a precursor to potent herbicides. epo.org The reactive sites on this compound make it a versatile platform for developing new agrochemical candidates. The ability to perform selective cross-coupling reactions at the chloro and iodo positions allows for the systematic synthesis of novel and complex molecules for screening as potential herbicides, fungicides, or insecticides.
Contributions to Advanced Materials Science
Beyond life sciences, halogenated heterocyclic compounds are important building blocks in materials science, particularly for the synthesis of organic electronic materials. These materials are used in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The properties of these materials are highly dependent on their molecular structure. Intermediates like this compound can be used in polymerization reactions, such as Stille or Suzuki polycondensation, to create conjugated polymers. The halogen atoms serve as the reactive sites for forming the polymer backbone, while the pyridine ring itself can impart desirable electronic and photophysical properties to the final material. The ability to precisely engineer the structure using such building blocks is critical for tuning the performance of advanced electronic devices. cymitquimica.com
Summary of Key Applications
| Field | Application Area | Role of this compound |
|---|---|---|
| Pharmaceuticals | Heterocyclic Scaffolds | Precursor for pyrrolo[3,2-c]pyridines with anticancer and antibacterial potential. chemicalbook.comnih.gov |
| Kinase Inhibitors | Key intermediate for synthesizing ERK2 inhibitors and other kinase-targeted drugs. google.comgoogle.com | |
| Neurological Drugs | Building block for novel 4-aminopyridine derivatives for neurological disorders. nih.govnih.gov | |
| Agrochemicals | Herbicides/Insecticides | Versatile starting material for the synthesis of new crop protection agents. epo.orgepo.org |
| Materials Science | Organic Electronics | Monomeric unit for creating conjugated polymers for applications like OLEDs. cymitquimica.com |
Versatility in Diversified Organic Synthesis
The chemical architecture of this compound makes it an exceptionally versatile building block in the field of organic synthesis. Its structure is characterized by a pyridine core functionalized with three distinct reactive sites: an iodo group at the C5 position, a chloro group at the C2 position, and an amino group at the C4 position. This arrangement of functional groups with differing reactivities allows for a programmed, stepwise, and regioselective approach to the synthesis of complex, highly substituted pyridine derivatives and fused heterocyclic systems.
The primary utility of this intermediate stems from the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond. In palladium-catalyzed processes, the order of reactivity for oxidative addition is generally I > Br > OTf >> Cl. wikipedia.org This predictable reactivity hierarchy enables chemists to selectively functionalize the C5 position of the pyridine ring while preserving the C2 chloro substituent for subsequent transformations.
Regioselective Cross-Coupling Reactions at the C5-Position
The iodo group at the C5 position serves as an excellent handle for introducing a wide array of molecular fragments through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern medicinal chemistry and materials science for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
One of the most powerful applications is the Suzuki-Miyaura coupling, which joins the pyridine core to an organoboron species, typically a boronic acid or its ester. libretexts.org This reaction provides a robust method for creating biaryl or heteroaryl-aryl structures. By reacting this compound with different arylboronic acids, a diverse library of 5-aryl-2-chloro-4-pyridinamine derivatives can be generated.
| Reactant 1 | Coupling Partner (Ar-B(OH)₂) | Catalyst System | Resulting Product Structure |
|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Phenyl-2-chloro-4-pyridinamine |
| 4-Methoxyphenylboronic acid | 2-Chloro-5-(4-methoxyphenyl)-4-pyridinamine | ||
| Thiophene-3-boronic acid | 2-Chloro-5-(thiophen-3-yl)-4-pyridinamine |
Similarly, the Sonogashira coupling reaction facilitates the formation of a C-C bond between the C5 position and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is invaluable for introducing sp-hybridized carbon scaffolds, which are key components in many natural products and functional materials. wikipedia.org The resulting 5-alkynyl-2-chloro-4-pyridinamine intermediates are themselves versatile precursors for further chemical modifications.
| Reactant 1 | Coupling Partner (R-C≡CH) | Catalyst System | Resulting Product Structure |
|---|---|---|---|
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Chloro-5-(phenylethynyl)-4-pyridinamine |
| Trimethylsilylacetylene | 2-Chloro-5-((trimethylsilyl)ethynyl)-4-pyridinamine | ||
| Propargyl alcohol | 3-(2-Chloro-4-amino-pyridin-5-yl)prop-2-yn-1-ol |
Sequential Functionalization and Synthesis of Fused Heterocycles
The true synthetic power of this compound is realized in multi-step synthetic sequences. After the initial selective functionalization at the C5 position, the less reactive chloro group at the C2 position can be targeted for a second transformation. This subsequent reaction can be another cross-coupling reaction, often requiring more forcing conditions (e.g., different ligands, higher temperatures), or a nucleophilic aromatic substitution (SNAr). This sequential, regioselective approach allows for the controlled and predictable synthesis of tri-substituted pyridine derivatives with diverse functionalities at the C2 and C5 positions.
Furthermore, this compound is a valuable precursor for the construction of fused bicyclic heterocycles, which are privileged scaffolds in medicinal chemistry. For instance, it can be used to synthesize the pyrrolo[3,2-c]pyridine core. chemicalbook.com A common strategy involves an initial Sonogashira coupling with a suitable alkyne, followed by an intramolecular cyclization reaction. This domino process, often involving C-N bond formation, efficiently transforms the monocyclic pyridine precursor into a more complex and rigid bicyclic system, providing rapid access to novel chemical space for drug discovery programs. nih.govbeilstein-journals.org
Finally, the 4-amino group provides an additional site for diversification. It can undergo standard reactions such as acylation, alkylation, or serve as a directing group, further expanding the range of possible derivatives that can be synthesized from this single, versatile intermediate.
Structure Activity Relationship Sar and Computational Modeling of 2 Chloro 5 Iodo 4 Pyridinamine Derivatives
Correlating Structural Modifications with Biological Activities (e.g., antimicrobial, antitubercular, trypanocidal)
The biological activity of derivatives based on the 2-Chloro-5-iodo-4-pyridinamine scaffold is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have elucidated key structural features that enhance their antimicrobial, antitubercular, and trypanocidal effects.
Antimicrobial Activity: The antimicrobial potential of pyridine (B92270) derivatives is significantly influenced by the functional groups attached to the pyridine core. For instance, the presence of chloro and hydroxy groups can lead to excellent antimicrobial activity against a range of pathogens. A study on nicotinic acid benzylidene hydrazide derivatives showed that compounds featuring nitro and dimethoxy substituents were the most active against strains like S. aureus, B. subtilis, and E. coli. The introduction of halogens such as bromine and chlorine, or an OCH3 group, into isonicotinic acid hydrazides also resulted in potent antimicrobial agents. Furthermore, the balance between hydrophobicity and hydrophilicity in pyridinium (B92312) bromide salts has been linked to excellent antibacterial activity.
Antitubercular Activity: The pyridine nucleus is a cornerstone in the development of antitubercular agents. SAR studies on various pyridine-containing scaffolds have highlighted critical modifications for potency against Mycobacterium tuberculosis (Mtb). In N-phenyl pyrazine-2-carboxamide derivatives, the substitution of an iodine atom at position 3 of the benzene (B151609) ring was identified as crucial for antimycobacterial activity. nih.gov Specifically, 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide emerged as a highly active compound. nih.gov Similarly, for 4-hydroxy-2-pyridone derivatives, introducing bulky cycloalkyl groups at the 6-position of the pyridone ring significantly improved potency against both drug-sensitive and multi-drug resistant (MDR) Mtb strains. nih.govresearchgate.net
Trypanocidal Activity: Derivatives of pyridine have shown promise as trypanocidal agents. In studies involving 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives, the nature of the substituent at the C-2 position of a phenyl group attached to a carbohydrazide (B1668358) or a 2,3-dihydro-1,3,4-oxadiazole (B8461923) moiety plays a critical role in the compound's activity against Trypanosoma cruzi. nih.gov The 2,3-dihydro-1,3,4-oxadiazole moiety, in particular, provided more favorable structural characteristics for in vivo activity. nih.gov Another class, nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives, has been found to inhibit the 14α-demethylase enzyme in T. cruzi, disrupting the sterol biosynthesis pathway and leading to cell death.
Table 1: SAR Summary for Biological Activities of Pyridine Derivatives
| Biological Activity | Scaffold/Derivative Class | Favorable Structural Modifications | Observed Effect |
|---|---|---|---|
| Antimicrobial | Nicotinic acid benzylidene hydrazides | Nitro and dimethoxy substituents | Enhanced activity against S. aureus, B. subtilis, E. coli |
| Antimicrobial | Isonicotinic acid hydrazides | Br, Cl, or OCH3 groups | Potent antimicrobial activity |
| Antitubercular | N-phenyl pyrazine-2-carboxamides | Iodine substitution at position 3 of the benzene ring | Crucial for antimycobacterial potency nih.gov |
| Antitubercular | 4-Hydroxy-2-pyridones | Bulky cycloalkyl groups at the 6-position | Improved potency against drug-sensitive and MDR-TB nih.govresearchgate.net |
| Trypanocidal | 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridines | 2,3-dihydro-1,3,4-oxadiazole moiety | Favorable for in vivo activity against T. cruzi nih.gov |
Molecular Docking and Ligand-Target Interactions
Molecular docking simulations are instrumental in predicting the binding modes of this compound derivatives with their biological targets, thereby guiding the rational design of more effective inhibitors.
Enzyme Inhibition Mechanisms (e.g., MurI, Mtb glutamine synthetase, GlcN-6-P synthase)
MurI (Glutamate Racemase): While specific docking studies of this compound derivatives against MurI are not extensively documented in the available literature, molecular docking of active compounds into the glutamate (B1630785) racemase active site has been suggested as a method to elucidate the observed structure-activity relationships for related heterocyclic compounds. chemicalbook.com This enzyme remains a viable target for future computational studies with this class of compounds.
Mtb glutamine synthetase (MtGS): MtGS is a critical enzyme for the survival of Mycobacterium tuberculosis and a promising target for antitubercular drugs. Docking studies have been performed on imidazo[1,2-a]pyridine (B132010) derivatives, which share a core heterocyclic structure. The molecular docking model of a potent 3-amino-imidazo[1,2-a]-pyridine compound (IC50 of 1.6 μM) demonstrated a very good fit within the ATP-binding site of MtGS, confirming its mechanism of action. nih.gov The presence of a halogen (I, Br, or Cl) at the 6th position of the imidazopyridine ring was found to be beneficial for MtGS inhibition. researchgate.net These findings suggest that derivatives of this compound could also effectively target this site.
GlcN-6-P synthase: Glucosamine-6-phosphate (GlcN-6-P) synthase is an attractive target for novel antimicrobial agents. Docking studies have supported the design of new pyrrolo[3,2-c]pyridine derivatives, which can be synthesized from chloro-iodo-pyridinamine precursors. chemicalbook.com These computational analyses help to rationalize the structural requirements for potent inhibition of this key enzyme in the microbial cell wall biosynthesis pathway.
Receptor Antagonism Studies (e.g., CRTh2 receptor)
The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), a receptor for prostaglandin (B15479496) D2, is a key target for treating allergic diseases. While specific studies on this compound derivatives are limited, related heterocyclic scaffolds have been investigated. Molecular docking of 7-azaindole (B17877) derivatives, which are structurally related to pyridines, has identified them as potent CRTh2 receptor antagonists. ijper.org Similarly, computational modeling of benzylthio acetic acid derivatives docked into the CRTh2 receptor binding site identified key interacting amino acid residues, including K5.43, Y4.60, and H6.52. researchgate.net These studies provide a framework for designing pyridine-based CRTh2 antagonists, suggesting that the nitrogen atom of the pyridine ring could form crucial interactions within the receptor's binding pocket.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the intrinsic electronic properties of molecules like this compound and its derivatives. researchgate.net These methods provide insights into the molecular structure, electron distribution, and reactivity, which are fundamental to their biological activity.
Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are used to determine the molecule's electronic and optical properties. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Furthermore, the analysis of electrostatic potential (ESP) maps reveals the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. For pyridine derivatives, the lone pair of electrons on the nitrogen atom creates a region of negative electrostatic potential, making it a key site for interactions such as hydrogen bonding with biological receptors. The presence of electron-withdrawing groups like chlorine and iodine, and electron-donating groups like the amino group, significantly modulates the electronic properties of the pyridine ring, influencing its binding affinity and reactivity. researchgate.net These computational analyses are crucial for predicting how structural modifications will affect the molecule's interaction with its target.
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static picture of ligand-receptor interactions, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the target protein.
MD simulations are used to investigate the physical motions of atoms and molecules over time, providing critical information on the stability of a protein-ligand complex. chemrevlett.com By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess the stability of the docked pose throughout the simulation. A stable complex will typically show low RMSD fluctuations, indicating that the ligand remains securely bound in the active site. chemrevlett.com
These simulations can reveal important dynamic interactions, such as the role of conserved water molecules in mediating hydrogen bonds between the ligand and the receptor. nih.gov For pyridine derivatives, MD simulations have been used to refine docking results, understand how ligands behave in different environments (like a cell membrane), and calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.govnih.gov This approach provides a more comprehensive understanding of the binding thermodynamics and helps to explain the SAR data by revealing the energetic contributions of different interactions, ultimately leading to the design of inhibitors with improved stability and affinity. nih.gov
Patent Landscape and Commercial Implications of 2 Chloro 5 Iodo 4 Pyridinamine
Analysis of Synthetic Process Patents
While patents exclusively dedicated to the synthesis of 2-Chloro-5-iodo-4-pyridinamine are not prevalent, its preparation is often detailed within application-specific patents. The synthetic routes described generally focus on the introduction of the iodo group onto a pre-existing chloro-aminopyridine scaffold.
A common synthetic strategy involves the direct iodination of 2-chloro-4-pyridinamine. This process typically utilizes an iodinating agent in a suitable solvent. For instance, a described method involves dissolving 2-chloro-4-aminopyridine in acetonitrile, followed by the addition of N-iodosuccinimide (NIS). The reaction is heated to facilitate the electrophilic substitution of a hydrogen atom on the pyridine (B92270) ring with an iodine atom, yielding this compound after workup and purification. This method highlights a straightforward and relatively efficient pathway to the target molecule, making it suitable for incorporation into multi-step syntheses of more complex final products.
The table below summarizes a representative synthetic method for this compound.
| Step | Starting Material | Reagent | Solvent | Key Transformation |
| 1 | 2-Chloro-4-aminopyridine | N-iodosuccinimide (NIS) | Acetonitrile | Electrophilic iodination of the pyridine ring |
This table presents a general synthetic route and does not represent a specific patented process in its entirety.
Review of Application-Specific Patents in Pharmaceuticals and Agrochemicals
The primary commercial interest in this compound, as reflected in the patent landscape, is concentrated in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of novel therapeutic agents.
Pharmaceutical Applications:
A significant application of this compound is in the development of Methionine aminopeptidase (B13392206) 2 (MetAP2) inhibitors. These inhibitors are being investigated for their potential as anti-cancer agents due to their anti-angiogenic and anti-proliferative properties.
Patent literature, notably Chinese patent CN104844648A, discloses the use of this compound in the synthesis of pyrazolo[1,5-b]pyridazine (B1603340) dione (B5365651) derivatives. These derivatives have been identified as potent inhibitors of the MetAP2 enzyme, which plays a critical role in the growth of new blood vessels that tumors rely on to expand. The structure of this compound provides a necessary scaffold for building the final, biologically active molecule.
The following table details a key patent in this application area.
| Patent Number | Assignee | Title | Application of this compound |
| CN104844648A | (Not specified in available data) | Pyrazolo[1,5-b]pyridazine dione derivative as MetAP2 inhibitor and preparation method and application thereof | Intermediate in the synthesis of MetAP2 inhibitors for potential cancer therapy. |
Agrochemical Applications:
Despite a thorough review of the patent landscape, no specific patents were identified that describe the use of this compound as an intermediate or active ingredient in the agrochemical sector. While related chlorinated and iodinated pyridine derivatives have applications as herbicides and insecticides, this particular compound does not appear to be a focus of current patented research in this field.
Emerging Patent Trends and Future Commercialization Strategies
The patent trends for this compound are intrinsically linked to the development of the final pharmaceutical products it enables, particularly MetAP2 inhibitors. The commercial future of this compound is therefore dependent on the clinical success and market approval of these novel drugs.
Emerging Trends:
The primary trend observed is the strategic patenting of final products that utilize this compound as a key intermediate. Companies are focusing on securing intellectual property rights for the novel, complex molecules that exhibit therapeutic activity, rather than the building block itself. This approach is common in the pharmaceutical industry, where the value lies in the final drug's efficacy and market exclusivity.
The development of MetAP2 inhibitors for oncology is a significant area of research. As more drug candidates in this class progress through the clinical trial pipeline, the demand for key intermediates like this compound is expected to increase. Future patents are likely to emerge for new classes of inhibitors or for improved, more efficient syntheses of existing drug candidates that may involve this compound.
Future Commercialization Strategies:
For chemical manufacturers and suppliers, the commercialization strategy for this compound will likely focus on:
Targeted Marketing: Focusing on pharmaceutical companies and contract research organizations (CROs) that are actively developing MetAP2 inhibitors or other targeted therapies requiring this specific pyridine scaffold.
Process Optimization: Developing more cost-effective and scalable synthetic routes to produce high-purity this compound. While not the subject of standalone patents, proprietary process improvements can provide a significant competitive advantage.
Building Block for Libraries: Positioning the compound as a valuable building block for discovery chemistry libraries. Its unique substitution pattern makes it an attractive starting point for synthesizing a diverse range of new chemical entities for screening against various biological targets.
Future Perspectives and Challenges in 2 Chloro 5 Iodo 4 Pyridinamine Research
Sustainable and Green Chemistry Approaches in Synthesis
The development of environmentally benign synthetic routes for 2-chloro-5-iodo-4-pyridinamine is a critical area of future research. Current synthetic methods often rely on traditional approaches that may involve hazardous reagents and generate significant waste. The principles of green chemistry offer a roadmap for more sustainable alternatives.
Future research will likely focus on the adoption of techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis . These methods have the potential to significantly reduce reaction times, improve energy efficiency, and enhance product yields. For instance, microwave irradiation can accelerate reaction rates by directly and efficiently heating the reaction mixture, while ultrasound can promote reactions through acoustic cavitation.
The exploration of green solvents , such as ionic liquids or supercritical fluids, and the development of solvent-free reaction conditions are also promising avenues. These approaches aim to minimize the use and generation of volatile organic compounds (VOCs), which are a major source of environmental pollution. Furthermore, the implementation of flow chemistry presents an opportunity for a safer, more controlled, and scalable synthesis. Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields and purity while minimizing the risks associated with handling hazardous intermediates.
Another key aspect of sustainable synthesis is the use of biocatalysis . Employing enzymes or whole-cell systems to catalyze specific steps in the synthesis of this compound could offer high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing byproduct formation.
| Green Chemistry Approach | Potential Advantages in this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved energy efficiency. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer, potential for milder conditions. |
| Green Solvents/Solvent-Free | Reduced use of hazardous solvents, minimized waste generation. |
| Flow Chemistry | Improved safety and control, enhanced scalability, higher purity. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. |
Expanding the Scope of Derivatization and Functionalization
The chloro and iodo substituents on the pyridine (B92270) ring of this compound offer two distinct handles for a wide range of chemical transformations. Future research will focus on expanding the repertoire of derivatization and functionalization reactions to generate novel molecular architectures with diverse properties.
Palladium-catalyzed cross-coupling reactions will continue to be a cornerstone for modifying this scaffold. The selective reactivity of the iodo and chloro groups allows for sequential and site-specific functionalization. Future efforts will likely concentrate on:
Suzuki-Miyaura Coupling: Introducing a wide variety of aryl and heteroaryl groups at the 5-position by leveraging the higher reactivity of the C-I bond.
Sonogashira Coupling: Attaching alkyne moieties, which can serve as versatile handles for further transformations, including click chemistry.
Buchwald-Hartwig Amination: Forming new C-N bonds to introduce diverse amine functionalities, which are crucial for tuning the biological and electronic properties of the resulting molecules.
Heck Coupling: Creating new C-C bonds by reacting with alkenes, leading to the synthesis of more complex and extended structures.
Beyond established cross-coupling methods, research into novel catalytic systems with improved efficiency, broader substrate scope, and milder reaction conditions will be crucial. This includes the development of catalysts based on earth-abundant metals as more sustainable alternatives to palladium. Furthermore, exploring direct C-H activation strategies on the pyridine ring could provide more atom-economical routes to functionalized derivatives.
| Derivatization Reaction | Potential Functional Groups Introduced |
| Suzuki-Miyaura Coupling | Aryl, Heteroaryl |
| Sonogashira Coupling | Alkynyl |
| Buchwald-Hartwig Amination | Primary and secondary amines |
| Heck Coupling | Alkenyl |
Exploration of Uncharted Biological and Material Applications
While this compound is a known intermediate in the synthesis of some biologically active molecules, a vast landscape of potential applications remains unexplored. Future research should systematically investigate the biological and material science applications of its derivatives.
In the realm of medicinal chemistry , derivatives of this compound could be screened for a wide range of therapeutic activities. The ability to introduce diverse functional groups at the 2- and 5-positions allows for the creation of large and diverse chemical libraries for high-throughput screening against various biological targets. Potential areas of interest include the development of novel kinase inhibitors, anti-infective agents, and compounds targeting central nervous system disorders.
In material science , the unique electronic and structural features of functionalized this compound derivatives could be harnessed for the development of novel materials. For example, incorporating this scaffold into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors could lead to materials with tailored photophysical and electronic properties. The presence of the pyridine nitrogen and the potential for extended π-conjugation through derivatization make these compounds interesting candidates for applications in coordination chemistry and catalysis as well.
Advanced Analytical Techniques for In-Situ Monitoring and Reaction Control
To optimize the synthesis and derivatization of this compound, the implementation of advanced analytical techniques for in-situ monitoring and real-time reaction control is essential. Process Analytical Technology (PAT) tools can provide valuable insights into reaction kinetics, intermediate formation, and endpoint determination, leading to improved efficiency, safety, and product quality.
Future research in this area should focus on the application of techniques such as:
In-situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) can provide detailed information about the composition of the reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR can be a powerful tool for continuous monitoring of reactions, providing detailed structural information about the species present in the reaction medium.
By integrating these analytical techniques into the reaction setup, it will be possible to develop more robust and optimized processes for the synthesis and functionalization of this compound.
Addressing Scalability and Cost-Effectiveness in Industrial Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents significant challenges that need to be addressed to ensure its widespread availability and commercial viability.
Scalability issues often arise from changes in heat and mass transfer, mixing efficiency, and reaction kinetics when moving to larger reactors. Processes that work well on a small scale may not be directly transferable to an industrial setting. Future research must focus on developing robust and scalable synthetic routes that are less sensitive to changes in scale. The adoption of continuous flow manufacturing can be a key strategy to mitigate these challenges, as it allows for a more controlled and predictable scale-up process.
Identifying and utilizing cheaper and more readily available starting materials.
Developing more efficient catalytic systems that require lower catalyst loadings and can be easily recycled.
Optimizing reaction conditions to maximize yields and minimize energy consumption.
Implementing efficient purification methods to reduce production costs.
Addressing these challenges will be crucial for unlocking the full industrial potential of this compound and its derivatives.
| Challenge | Future Research Focus |
| Scalability | Development of robust and scalable synthetic routes, implementation of continuous flow manufacturing. |
| Cost-Effectiveness | Use of inexpensive starting materials, development of efficient and recyclable catalysts, process optimization, and efficient purification methods. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-5-iodo-4-pyridinamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via halogenation of pyridine derivatives. For example, iodination at the 5-position can be achieved using iodine monochloride (ICl) in acetic acid under reflux (70–80°C), followed by chlorination at the 2-position via electrophilic substitution with POCl₃ . Key variables include temperature control (exothermic reactions require cooling) and stoichiometric ratios to minimize byproducts like dihalogenated species. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating high-purity (>95%) material .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H NMR (DMSO-d₆) shows characteristic peaks for pyridine protons (δ 8.2–8.5 ppm) and amine protons (δ 6.1–6.3 ppm). C NMR confirms halogen positions via deshielding effects .
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and confirms iodine/chlorine substitution patterns. A recent study reported a mean C–C bond length of 1.39 Å and R-factor = 0.034 for a related pyrimidine analog .
- Mass Spectrometry : ESI-MS (positive mode) typically yields [M+H]⁺ at m/z 254.45, matching the molecular formula C₅H₄ClIN₂ .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation (H315, H319) and respiratory hazards (H335) .
- Waste Management : Halogenated waste must be segregated and stored in designated containers for professional disposal to avoid environmental contamination (e.g., iodine leaching into water systems) .
- Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated materials require incineration in a licensed facility .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives based on this compound for targeted biological activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases). The iodine atom’s polarizability enhances π-stacking interactions in hydrophobic pockets .
- QSAR Modeling : Correlate substituent effects (e.g., replacing iodine with CF₃) with bioactivity. A PubChem study demonstrated that halogenated pyridines exhibit improved IC₅₀ values against bacterial enzymes .
- DFT Calculations : Optimize electron density maps to identify reactive sites for functionalization (e.g., Suzuki coupling at the 4-amine group) .
Q. What strategies resolve contradictory data in reaction mechanisms involving this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to distinguish between radical vs. ionic pathways in halogenation steps .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect transient intermediates (e.g., nitrenes during amination) .
- Cross-Validation : Replicate experiments under inert atmospheres (Ar/N₂) to rule out oxidative byproducts, which are common in iodine-mediated reactions .
Q. How can researchers design a robust framework for studying the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Assay Design : Use fluorescence-based assays (e.g., ADP-Glo™) to measure kinase inhibition. A positive control (staurosporine) and negative control (DMSO vehicle) are essential .
- Selectivity Profiling : Screen against a panel of 50+ kinases to identify off-target effects. A 2021 study on a related pyridine derivative showed >50% inhibition of EGFR and VEGFR2 at 10 μM .
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa), ensuring results account for membrane permeability and efflux pumps .
Key Research Challenges
- Synthetic Scalability : Iodine’s high cost and volatility limit large-scale production. Alternatives like flow chemistry with immobilized catalysts are under investigation .
- Biological Specificity : The compound’s dual halogenation may confer non-specific binding; site-directed mutagenesis studies are needed to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
